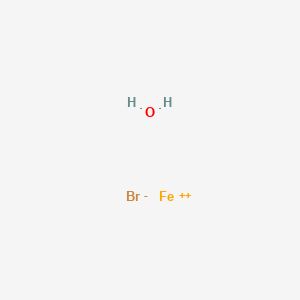![molecular formula C9H20BrNO3 B13733142 D(+)-Karnitinaethylesterbromid [German] CAS No. 14548-19-7](/img/structure/B13733142.png)
D(+)-Karnitinaethylesterbromid [German]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D(+)-Karnitinaethylesterbromid is a chemical compound known for its potential applications in various fields such as chemistry, biology, and medicine. It is an ester derivative of carnitine, a quaternary ammonium compound involved in the metabolism of fatty acids. The compound is of interest due to its unique properties and potential benefits in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D(+)-Karnitinaethylesterbromid typically involves the esterification of carnitine with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction mixture is then neutralized, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of D(+)-Karnitinaethylesterbromid may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: D(+)-Karnitinaethylesterbromid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carnitine and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions include carnitine, alcohol derivatives, and various substituted compounds depending on the nucleophile used.
Applications De Recherche Scientifique
D(+)-Karnitinaethylesterbromid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its role in cellular metabolism and its potential effects on mitochondrial function.
Medicine: Research is ongoing to explore its potential therapeutic benefits in treating metabolic disorders and enhancing physical performance.
Industry: It is used in the formulation of dietary supplements and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of D(+)-Karnitinaethylesterbromid involves its role in the transport of fatty acids into the mitochondria for β-oxidation. The compound facilitates the conversion of fatty acids into acyl-carnitine, which can then be transported across the mitochondrial membrane. This process is crucial for energy production in cells, particularly in muscle tissues.
Comparaison Avec Des Composés Similaires
Carnitine: The parent compound involved in fatty acid metabolism.
Acetyl-L-carnitine: An acetylated form of carnitine with similar metabolic functions.
Propionyl-L-carnitine: A derivative with potential benefits in cardiovascular health.
Uniqueness: D(+)-Karnitinaethylesterbromid is unique due to its esterified form, which may enhance its bioavailability and stability compared to other carnitine derivatives. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
14548-19-7 |
|---|---|
Formule moléculaire |
C9H20BrNO3 |
Poids moléculaire |
270.16 g/mol |
Nom IUPAC |
[(2R)-4-ethoxy-2-hydroxy-4-oxobutyl]-trimethylazanium;bromide |
InChI |
InChI=1S/C9H20NO3.BrH/c1-5-13-9(12)6-8(11)7-10(2,3)4;/h8,11H,5-7H2,1-4H3;1H/q+1;/p-1/t8-;/m1./s1 |
Clé InChI |
JVNNOULEMFYNMO-DDWIOCJRSA-M |
SMILES isomérique |
CCOC(=O)C[C@H](C[N+](C)(C)C)O.[Br-] |
SMILES canonique |
CCOC(=O)CC(C[N+](C)(C)C)O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



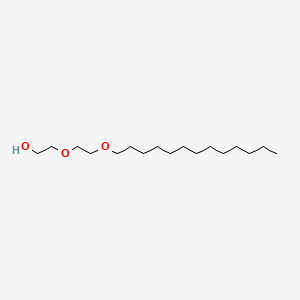
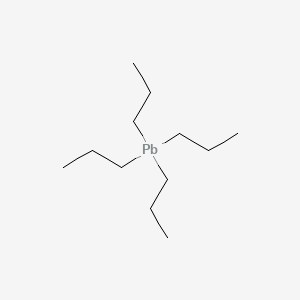
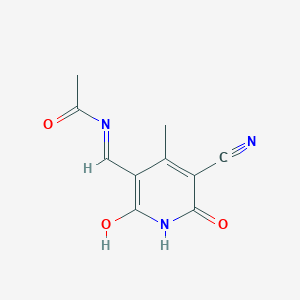



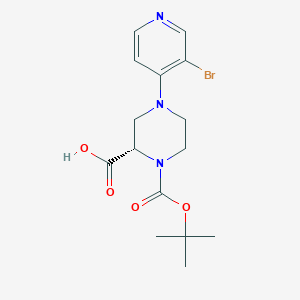

![2-Hydroxy-2-oxoacetate;2-[[5-(1-hydroxy-3-phenylpropyl)-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium](/img/structure/B13733123.png)
![5-{6-[(1-Methylpiperidin-4-Yl)oxy]-1h-Benzimidazol-1-Yl}-3-{(1r)-1-[2-(Trifluoromethyl)phenyl]ethoxy}thiophene-2-Carboxamide](/img/structure/B13733128.png)

